REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7](O)=[CH:8][CH:9]=1)=[O:3].CS(O)(=O)=[O:13].[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1>C(OCC)(=O)C>[O:16]1[CH2:17][CH2:18][CH:19]([O:13][CH2:1][C:2]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:3])[CH2:20][CH2:21]1
|
Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
204 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The solution was cooled to 0°-4° C
|
Type
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ADDITION
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Details
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At the end of the addition
|
Type
|
CUSTOM
|
Details
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the ice-water bath was removed
|
Type
|
CUSTOM
|
Details
|
to proceed at room temperature
|
Type
|
CUSTOM
|
Details
|
A few minutes later a heavy white precipitate was formed
|
Type
|
CUSTOM
|
Details
|
the slurry was transferred into a separatory funnel
|
Type
|
WASH
|
Details
|
where it was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded a white fluffy solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from hexane
|
Name
|
|
Type
|
|
Smiles
|
O1CCC(CC1)OCC(=O)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |